molecular formula C12H24O2 B1590374 Dodecanoic-2,2-D2 acid CAS No. 64118-39-4

Dodecanoic-2,2-D2 acid

Cat. No.: B1590374
CAS No.: 64118-39-4
M. Wt: 202.33 g/mol
InChI Key: POULHZVOKOAJMA-ZWGOZCLVSA-N
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Description

Lauric Acid-d2, also known as dodecanoic acid-d2, is a deuterium-labeled form of lauric acid. Lauric acid is a saturated fatty acid with a 12-carbon atom chain, commonly found in coconut oil and palm kernel oil. The deuterium labeling in Lauric Acid-d2 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauric Acid-d2 can be synthesized through the deuteration of lauric acid. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of Lauric Acid-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Lauric Acid-d2 undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Oxidation: Conversion to lauric acid derivatives such as lauric aldehyde and lauric acid peroxides.

    Reduction: Formation of lauryl alcohol through reduction reactions.

    Substitution: Halogenation reactions to form lauryl halides.

Common Reagents and Conditions:

Major Products:

    Esterification: Lauryl esters.

    Oxidation: Lauric aldehyde, lauric acid peroxides.

    Reduction: Lauryl alcohol.

    Substitution: Lauryl halides.

Scientific Research Applications

Lauric Acid-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lauric Acid-d2 involves its incorporation into metabolic pathways where it mimics the behavior of natural lauric acid. The deuterium labeling allows for precise tracking of its metabolic fate. Lauric acid is known to target cell membranes, disrupting their integrity and leading to antimicrobial effects. It also influences various signaling pathways, including the PI3K/AKT pathway, which is involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Lauric Acid-d2 can be compared with other medium-chain fatty acids such as:

Lauric Acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, allowing for detailed studies of metabolic pathways and reaction mechanisms.

Properties

IUPAC Name

2,2-dideuteriododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-ZWGOZCLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481362
Record name Lauric-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64118-39-4
Record name Lauric-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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